molecular formula C11H13F3N2O B2744220 2-(Pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine CAS No. 1283967-64-5

2-(Pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B2744220
CAS No.: 1283967-64-5
M. Wt: 246.233
InChI Key: RKOOENUOSXBQFB-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine is a pyridine derivative characterized by a pyrrolidine ring attached via a methoxy group at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the pyridine core. This compound is of interest in medicinal chemistry for its structural versatility, particularly in targeting central nervous system (CNS) receptors or enzymes due to its hybrid aromatic-heterocyclic framework .

Properties

IUPAC Name

2-(pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)9-4-1-5-10(16-9)17-7-8-3-2-6-15-8/h1,4-5,8,15H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOOENUOSXBQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine and trifluoromethylating agents. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with pyrrolidine in the presence of a base to form the pyrrolidin-2-ylmethoxy group. The trifluoromethyl group can be introduced using trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Microfluidic reactors, which allow precise control over reaction conditions, can be employed to carry out the synthesis under mild conditions without the need for metal catalysts . This approach not only improves the scalability of the synthesis but also reduces the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyrrolidine derivatives with altered functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential in drug development due to its unique structural features that may enhance pharmacokinetic properties.

  • Antimicrobial Activity : Research indicates that derivatives of pyridine and pyrrolidine exhibit significant antibacterial properties. For instance, studies have shown that this compound demonstrates efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 8 µg/mL.
CompoundMIC (µg/mL)Bacterial Strain
2-(Pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine8MRSA
Pyrrole Derivative A0.125MSSA
Pyrrole Derivative B0.5E. coli

Agrochemicals

The compound is also being investigated as an intermediate in the synthesis of agrochemicals. Its trifluoromethyl group contributes to the stability and efficacy of pesticides and fungicides.

  • Fungicide Development : It has been noted that compounds with similar structures are useful in developing fungicides like picoxystrobin, which is effective against a variety of fungal pathogens .

The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

  • Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis. The structure-activity relationship indicates that modifications to the pyridine ring can improve selectivity against specific bacterial targets .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of various pyridine derivatives, including this compound. The results emphasized its potent activity against both Gram-positive and Gram-negative bacteria, particularly against resistant strains.

Study 2: Structure-Activity Relationship

Research focused on the structure-activity relationship revealed that the trifluoromethyl group significantly enhances antibacterial potency. Modifications to the pyridine ring were shown to lead to improved selectivity and efficacy against specific bacterial targets .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-ylmethoxy group can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Structural and Substituent Analysis

Pyridine derivatives with trifluoromethyl groups at the 6-position are common in drug discovery. Key structural variations occur at the 2-position, influencing physicochemical properties and biological activity.

Table 1: Substituent Comparison of Selected Pyridine Derivatives
Compound Name 2-Position Substituent 6-Position Substituent Key Features Reference
2-(Pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine Pyrrolidin-2-ylmethoxy -CF₃ Chiral center, hydrogen-bonding potential
2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-6-CF₃-pyridine (6h) Pyrazolyl group -CF₃ Bulky substituent, high yield (89%)
2-Pentyl-6-(thiophen-2-yl)-4-CF₃-pyridine (96g) Pentyl, thiophene -CF₃ Lipophilic, moderate yield (58%)
4-(Aminomethyl)-6-CF₃-2-phenoxy-pyridine (LOXL2 inhibitor) Phenoxy, aminomethyl -CF₃ Enzyme inhibition, oral efficacy
MPEP (mGluR5 antagonist) Phenylethynyl Methyl CNS activity, NMDA receptor modulation

Key Observations :

  • Pyrrolidine vs. Pyrazole/Thiophene : The pyrrolidin-2-ylmethoxy group in the target compound provides conformational flexibility and chirality, unlike rigid pyrazolyl or planar thiophene substituents. This may enhance binding to stereospecific targets like G-protein-coupled receptors .
  • Trifluoromethyl Group : The -CF₃ group at the 6-position is a consistent feature, contributing to electron-withdrawing effects and metabolic stability across all compounds .

Key Observations :

  • The target compound’s synthesis may require chiral resolution due to the pyrrolidine moiety, unlike the straightforward pyrazole or thiophene derivatives .
  • High yields (e.g., 89% for 6h) are achievable with activated pyridine substrates (e.g., 2-fluoro-6-CF₃-pyridine) under thermal conditions .
Enzyme Inhibition
  • LOXL2 Inhibitor (): The 4-aminomethyl-2-phenoxy substitution pattern in this compound enables irreversible LOXL2 inhibition, critical for antifibrotic activity. The target compound’s pyrrolidine group may lack the electrophilic reactivity required for covalent enzyme inhibition but could modulate other targets like kinases or proteases .
Receptor Modulation
  • MPEP (): As an mGluR5 antagonist, MPEP’s phenylethynyl group facilitates hydrophobic interactions with the receptor.

Physicochemical Properties

  • Lipophilicity : The -CF₃ group increases logP values, but the pyrrolidinylmethoxy substituent may reduce lipophilicity compared to purely alkyl or aromatic groups (e.g., pentyl in 96g) .
  • Solubility: The methoxy linker in the target compound could improve aqueous solubility relative to nonpolar substituents like phenylethynyl (MPEP) .

Biological Activity

2-(Pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine is a compound that has attracted interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from various research studies and reviews.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
  • Trifluoromethyl group : Enhances lipophilicity and potentially increases biological activity.
  • Pyrrolidine moiety : Imparts unique steric and electronic properties.

Biological Activity Overview

Research indicates that compounds containing pyridine and related structures often exhibit a range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Antiviral : Potential in inhibiting viral replication.
  • Anti-inflammatory : Modulates inflammatory pathways.

The biological activity of this compound may be attributed to its interaction with specific molecular targets. The following mechanisms have been proposed based on related compounds:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other pyridine derivatives .
  • Receptor Modulation : It could interact with receptors that mediate immune responses or cellular signaling pathways.

Antimicrobial Activity

A study highlighted the antimicrobial properties of various pyridine derivatives, suggesting that this compound could exhibit similar effects. The presence of the trifluoromethyl group is believed to enhance its interaction with microbial targets .

CompoundActivity TypeReference
This compoundAntimicrobial
3-(4-Methoxyphenyl)-pyridineAntiviral
Pyridine derivativesAnti-inflammatory

Case Studies

  • Antiviral Potential : In vitro studies have shown that similar pyridine compounds can inhibit viral replication, particularly against RNA viruses like SARS-CoV-2. This suggests a need for further investigation into the antiviral capabilities of this compound .
  • Anti-inflammatory Effects : A related study demonstrated that pyridine derivatives can modulate the NF-kB pathway, leading to reduced inflammation markers in cell cultures. This points to a possible anti-inflammatory role for the compound .

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